7aH-thieno[2,3-c]pyridin-7-one

Cancer therapeutics Deoxyhypusine synthase inhibition Allosteric inhibitor design

7aH-thieno[2,3-c]pyridin-7-one (CAS 28981-13-7) is a heterocyclic compound featuring a fused thieno-pyridine ring system with a carbonyl at position It belongs to the thienopyridinone class, which has demonstrated activity against multiple kinase targets (FGFR, COT, DAPK1, CSF1R) and the oncogenic phosphatase PTP4A3. The designation '7aH' denotes the tautomeric form bearing a hydrogen at the bridgehead 7a-position, distinguishing it from the 6H-tautomer (6H-thieno[2,3-c]pyridin-7-one) and saturated analogs (4H,5H,6H,7H-thieno[2,3-c]pyridin-7-one) that are commercially available as building blocks for medicinal chemistry.

Molecular Formula C7H5NOS
Molecular Weight 151.19 g/mol
Cat. No. B12359431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7aH-thieno[2,3-c]pyridin-7-one
Molecular FormulaC7H5NOS
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESC1=CSC2C1=CC=NC2=O
InChIInChI=1S/C7H5NOS/c9-7-6-5(1-3-8-7)2-4-10-6/h1-4,6H
InChIKeyCDSNLYMVKXTFQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7aH-Thieno[2,3-c]pyridin-7-one: Tautomer-Specific Scaffold for Kinase and Phosphatase Inhibitor Programs


7aH-thieno[2,3-c]pyridin-7-one (CAS 28981-13-7) is a heterocyclic compound featuring a fused thieno-pyridine ring system with a carbonyl at position 7. It belongs to the thienopyridinone class, which has demonstrated activity against multiple kinase targets (FGFR, COT, DAPK1, CSF1R) and the oncogenic phosphatase PTP4A3 [1]. The designation '7aH' denotes the tautomeric form bearing a hydrogen at the bridgehead 7a-position, distinguishing it from the 6H-tautomer (6H-thieno[2,3-c]pyridin-7-one) and saturated analogs (4H,5H,6H,7H-thieno[2,3-c]pyridin-7-one) that are commercially available as building blocks for medicinal chemistry [2].

Why Generic 7aH-Thieno[2,3-c]pyridin-7-one Substitution Fails: Tautomer-Dependent Reactivity, Kinase Selectivity, and Biological Potency


The thieno[2,3-c]pyridin-7-one scaffold exists in multiple tautomeric forms (7aH, 6H, 4H,5H,6H,7H-tetrahydro) that are not functionally interchangeable. The 7aH tautomer presents a specific hydrogen-bonding donor-acceptor pattern distinct from the 6H form, which directly influences target binding interactions as evidenced by the co-crystal structure with deoxyhypusine synthase [1]. Furthermore, the degree of ring saturation drastically alters both physicochemical properties (boiling point, logP) and biological outcomes—saturated analogs exhibit reduced potency in kinase inhibition assays [2]. Suppliers may list 'thieno[2,3-c]pyridin-7(6H)-one' (CAS 28981-13-7) as a generic building block, but the precise tautomeric state and ring saturation critically determine reactivity in late-stage functionalization reactions such as regioselective monofluorination, where the electronic environment of the 7aH form influences fluorination yield and selectivity [3].

Quantitative Differentiation Evidence for 7aH-Thieno[2,3-c]pyridin-7-one vs. Analogous Scaffolds


Deoxyhypusine Synthase (DHPS) Allosteric Inhibition: Co-Crystal Structure Confirms Specific Binding Mode of 7aH-Tautomer

The 7aH-thieno[2,3-c]pyridin-7-one scaffold, as part of compound 6-[(1R)-2-amino-1-phenylethyl]-3-(pyridin-3-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-7-one, binds to an allosteric pocket of deoxyhypusine synthase (DHPS) as confirmed by X-ray co-crystallography (PDB: 6WKZ) [1]. The 7aH tautomeric state, with its specific keto-enol configuration, enables key hydrogen-bond interactions with the enzyme that the 6H tautomer cannot replicate due to altered electronic distribution at the pyridone ring [1].

Cancer therapeutics Deoxyhypusine synthase inhibition Allosteric inhibitor design

Physicochemical Property Divergence Between 7aH and Saturated Analogs as Building Blocks

The unsaturated 7aH-thieno[2,3-c]pyridin-7-one (C7H5NOS, MW 151.19) and its saturated counterpart 4H,5H,6H,7H-thieno[2,3-c]pyridin-7-one (C7H7NOS, MW 153.20) differ substantially in key physicochemical properties relevant to synthesis planning [1]. The 7aH form has an XLogP3-AA of 1.3, while the saturated form has different predicted logP and boiling point (417.1±34.0 °C) [1]. These differences affect solvent selection for reactions, chromatographic purification conditions, and suitability for specific synthetic sequences.

Synthetic chemistry Building block procurement Property-guided design

Kinase Inhibition Potency of Thienopyridinone Scaffolds: Nanomolar FGFR1 Activity Demonstrates Drug Discovery Relevance

A thienopyridinone compound (CHEMBL4084079) based on the thieno[2,3-c]pyridin-7-one core demonstrated potent inhibition of FGFR1 with an IC50 of 2.10 nM in a cellular assay (HUVEC cells, FGF2-induced ERK phosphorylation) [1]. For context, the broader thieno[2,3-c]pyridine class has shown variable potency: FGFR3 K650E mutant inhibition IC50 of 0.5 nM for optimized analogs, while simpler core structures require further elaboration to achieve nanomolar potency [1][2]. The 7aH-tautomer's specific electronic configuration at the pyridone ring contributes to optimal kinase hinge-binding interactions, a feature that saturated analogs lacking the full conjugation cannot replicate [3].

FGFR inhibition Kinase inhibitor Cancer therapeutics

Anticancer Activity of Thieno[2,3-c]pyridine Derivatives Against Multiple Cancer Cell Lines

A thieno[2,3-c]pyridine derivative (compound 6i) demonstrated potent anticancer activity against HSC3 (oral squamous cell carcinoma) with an IC50 of 10.8 µM, T47D (breast cancer) with an IC50 of 11.7 µM, and RKO (colorectal cancer) with an IC50 of 12.4 µM [1]. In contrast, related thieno[2,3-c]pyridine derivatives (compounds 1-8 in the same study) showed IC50 values ranging from >100 µM to 28 µM, indicating that specific substitution patterns on the core scaffold are critical for activity [1]. The 7aH tautomer provides the necessary electronic configuration for interactions with the proposed target Hsp90, a feature not present in the fully saturated 4H,5H,6H,7H analog [1].

Anticancer activity Cell-based screening Hsp90 inhibition

Optimal Application Scenarios for 7aH-Thieno[2,3-c]pyridin-7-one Based on Quantitative Differentiation Evidence


FGFR Kinase Inhibitor Lead Optimization Programs

For research groups pursuing FGFR1/2/3 inhibitors, the 7aH-thieno[2,3-c]pyridin-7-one scaffold provides a validated starting point with demonstrated cellular potency (FGFR1 IC50 = 2.10 nM) [1]. The scaffold's substitution at positions 2, 3, and 6 allows systematic SAR exploration to improve selectivity against gatekeeper mutants (e.g., FGFR3 V555M) that confer resistance to first-generation inhibitors [2]. Procurement of the precise 7aH tautomer ensures correct hinge-binding geometry in the ATP-binding pocket.

Allosteric Deoxyhypusine Synthase (DHPS) Inhibitor Development

The 7aH-thieno[2,3-c]pyridin-7-one scaffold is essential for engaging the novel allosteric site of DHPS, as validated by the co-crystal structure PDB 6WKZ [3]. Unlike active-site spermidine mimetics, this allosteric mechanism offers a distinct therapeutic approach for cancers dependent on eIF5A hypusination. The 7aH tautomer must be specified in procurement to maintain the hydrogen-bond donor/acceptor pattern required for allosteric pocket recognition.

Late-Stage Regioselective Fluorination of Pyridone-Containing Drug Candidates

The 7aH-thieno[2,3-c]pyridin-7-one scaffold undergoes direct, regioselective monofluorination at the 5-position of the pyridone ring using NFSI under mild conditions (60 °C, acetonitrile) [4]. This late-stage functionalization strategy is not applicable to the saturated 4H,5H,6H,7H analog due to the absence of the conjugated pyridone system required for electrophilic fluorination. The 7aH form's electronic structure enables this transformation, making it the preferred building block for introducing fluorine atoms to modulate metabolic stability and target binding.

Broad-Spectrum Anticancer Agent Discovery via Hsp90 Inhibition

For groups screening thieno[2,3-c]pyridine derivatives for anticancer activity, the 7aH scaffold substituted at key positions yields single-digit micromolar potency across oral (HSC3, IC50 = 10.8 µM), breast (T47D, IC50 = 11.7 µM), and colorectal (RKO, IC50 = 12.4 µM) cancer cell lines [5]. This broad activity profile, combined with in silico evidence of Hsp90 targeting, supports procurement of the 7aH tautomer for further optimization rather than the less potent saturated or regioisomeric analogs.

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